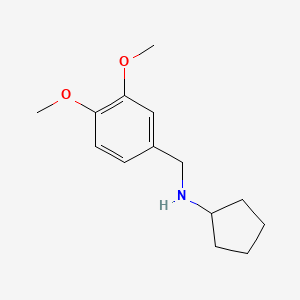

N-(3,4-dimethoxybenzyl)cyclopentanamine

Beschreibung

Structural Significance within the Context of Functionalized Amines

The structure of N-(3,4-dimethoxybenzyl)cyclopentanamine is characterized by several key features that define its reactivity and potential applications. As a secondary amine, the nitrogen atom is bonded to two carbon-containing groups—a cyclopentyl ring and a 3,4-dimethoxybenzyl group—and one hydrogen atom. fiveable.me This arrangement provides a site for further chemical reactions.

The cyclopentanamine portion introduces a cyclic aliphatic component to the molecule. The geometry of amines is typically a somewhat flattened triangular pyramid, with the nitrogen atom at the apex and an unshared pair of electrons localized above it. britannica.com This structure influences the molecule's physical and chemical properties, including its basicity and reactivity in various chemical transformations. fiveable.me

The 3,4-dimethoxybenzyl group is an aromatic moiety with two methoxy (B1213986) (-OCH3) groups attached to the benzene (B151609) ring at positions 3 and 4. These electron-donating groups can influence the electronic properties of the entire molecule. The presence of this substituted benzyl (B1604629) group is significant as it can be a key pharmacophore in certain biologically active compounds or serve as a protecting group in multi-step syntheses.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

| Secondary Amine | A nitrogen atom bonded to a cyclopentyl group, a 3,4-dimethoxybenzyl group, and a hydrogen atom. fiveable.me | Provides a reactive site for further functionalization and influences the molecule's basicity. fiveable.mesolubilityofthings.com |

| Cyclopentyl Group | A five-membered aliphatic ring. | Contributes to the molecule's three-dimensional structure and lipophilicity. |

| 3,4-Dimethoxybenzyl Group | A benzene ring substituted with two methoxy groups. | Influences the electronic properties of the molecule and can be a key feature in biologically active molecules or act as a protecting group. researchgate.net |

Overview of Academic Research on Dimethoxybenzyl-Containing Molecules

Molecules containing the dimethoxybenzyl moiety are a subject of considerable interest in various areas of chemical research. The dimethoxybenzyl group, particularly the 2,4-dimethoxybenzyl (DMB) and 3,4-dimethoxybenzyl variants, is often employed as a protecting group for amines and other functional groups in the synthesis of complex molecules like drug candidates. researchgate.net For instance, the DMB group has been studied for its role in the synthesis of 1,3-diazaoxindoles, which are scaffolds for various drug candidates. researchgate.net

Research has also explored the synthesis and biological activity of various compounds incorporating the dimethoxybenzyl structure. For example, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine has been synthesized and identified as a peripheral dopamine (B1211576) blocking agent. nih.gov The synthesis of this compound involved a sodium methoxide-catalyzed aldol (B89426) condensation and subsequent catalytic reduction to form the cyclopentanone (B42830) intermediate, followed by conversion to the amine. nih.gov

Furthermore, Schiff base ligands derived from the reaction of aromatic amines and aldehydes like 3,4-dimethoxybenzaldehyde (B141060) have been synthesized and characterized. neliti.com These ligands are of interest in coordination chemistry and have potential applications as antimicrobial, antifungal, and anticancer agents. neliti.com The synthesis of (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, for example, was achieved by refluxing 1-naphthylamine (B1663977) and 3,4-dimethoxybenzaldehyde. neliti.com

Table 2: Examples of Research on Dimethoxybenzyl-Containing Molecules

| Compound/System | Research Focus | Key Findings |

| 2,4-dimethoxybenzyl (DMB) protected 1,3-diazaoxindoles | Use of DMB as a protecting group in synthesis. researchgate.net | The DMB group could be removed under specific acidic conditions, with the reaction mechanism influenced by electronic effects. researchgate.net |

| 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine | Synthesis and pharmacological activity. nih.gov | The compound was found to be an effective peripheral dopamine antagonist. nih.gov |

| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | Synthesis and characterization of a Schiff base ligand. neliti.com | The structure of the synthesized ligand was confirmed using various spectroscopic methods. neliti.com |

Role of this compound as a Synthetic Building Block

This compound serves as a versatile building block in organic synthesis, providing a scaffold that can be further elaborated to create more complex molecular structures. Its utility stems from the reactivity of the secondary amine and the potential for modification of both the cyclopentyl and dimethoxybenzyl moieties.

The synthesis of related structures highlights the potential pathways for utilizing this compound. For example, the synthesis of N-Cyclopentyl-N'-methyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-propanediamine involves the reaction of N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-propanediamine with cyclopentanone in the presence of a platinum oxide catalyst. prepchem.com This type of reductive amination is a common method for forming C-N bonds and could be applied to synthesize this compound from 3,4-dimethoxybenzylamine (B142225) and cyclopentanone.

The dimethoxybenzyl group can also be a target for chemical modification or cleavage. In some synthetic strategies, the dimethoxybenzyl group is used as a protecting group for the amine functionality and is later removed to reveal the primary or secondary amine for further reactions. researchgate.net This orthogonal protection strategy is valuable in the synthesis of complex molecules containing multiple reactive sites. nih.gov

The combination of a cyclic amine and a substituted aromatic ring in one molecule makes this compound a useful starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science. nih.govwhiterose.ac.uk The development of synthetic routes to access such functionalized amines is an active area of research, with methods like palladium-catalyzed C-H alkynylation being explored to create diverse molecular libraries. acs.org

Table 3: Synthetic Utility of this compound and Related Structures

| Synthetic Transformation | Description | Potential Application |

| Reductive Amination | Reaction of an amine with a ketone or aldehyde in the presence of a reducing agent to form a new C-N bond. prepchem.com | Synthesis of N-substituted cyclopentanamines. |

| N-Alkylation/N-Arylation | Introduction of alkyl or aryl groups onto the nitrogen atom. fiveable.me | Modification of the amine to create tertiary amines with different substituents. |

| Deprotection | Cleavage of the dimethoxybenzyl group to reveal the parent amine. researchgate.net | Used in multi-step synthesis to unmask a reactive amine at a specific stage. |

| Further Functionalization | Modification of the aromatic ring or the cyclopentyl group. | Creation of novel derivatives with tailored properties. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPREDSGRRLUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354521 | |

| Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356091-42-4 | |

| Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for N 3,4 Dimethoxybenzyl Cyclopentanamine

Functional Group Transformations and Modifications of the Cyclopentanamine Core

The secondary amine in N-(3,4-dimethoxybenzyl)cyclopentanamine is a key site for various functional group transformations. Standard reactions for secondary amines, such as acylation, alkylation, and sulfonylation, can be readily applied to introduce a wide array of substituents. These transformations are fundamental in modifying the molecule's properties for applications in medicinal chemistry and materials science. researchgate.net

The cyclopentane (B165970) ring, while generally less reactive than the other components, can undergo modifications. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine has been reported, which involves the formation of a disubstituted cyclopentanone (B42830) intermediate followed by reductive amination. nih.gov This demonstrates that the cyclopentane core can be further functionalized. The cyclopentane motif is a common core structure in many natural products and bioactive molecules, and methods for its stereocontrolled synthesis are of significant interest. nih.govresearchgate.net

Table 1: Examples of Functional Group Transformations

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Acid anhydride | Amide |

| Alkylation | Alkyl halide | Tertiary amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxybenzyl Ring

The 3,4-dimethoxybenzyl group is highly activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two methoxy (B1213986) groups. wikipedia.orgmasterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orglibretexts.org For example, nitration of similar 1,2-dimethoxybenzene (B1683551) systems has been shown to occur, leading to the introduction of a nitro group onto the aromatic ring. nih.gov

While the electron-rich nature of the dimethoxybenzyl ring makes it highly susceptible to electrophilic attack, it is generally resistant to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile, which are absent in this case. libretexts.orglibretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Effect | Directing Influence |

|---|---|---|

| C-2 | Activated | Ortho/Para to Methoxy |

| C-5 | Activated | Ortho/Para to Methoxy |

Formation of Novel Heterocyclic and Carbocyclic Frameworks Utilizing this compound

The unique structure of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including heterocyclic and carbocyclic systems.

This compound can be utilized in the synthesis of 1,3-oxazine derivatives. The formation of these heterocyclic systems often involves the reaction of an amine with an aldehyde (such as formaldehyde) and a phenol (B47542) or a related compound. actascientific.comsciresliterature.orgnih.govrasayanjournal.co.in The secondary amine of this compound can participate in Mannich-type reactions, which are crucial for the construction of the oxazine (B8389632) ring. sciresliterature.org These oxazine compounds are of interest due to their potential biological activities. actascientific.comrasayanjournal.co.in

The N-(3,4-dimethoxybenzyl) group is a well-established protecting group in organic synthesis, particularly in the total synthesis of complex natural products. nih.gov It is stable under a variety of reaction conditions but can be readily cleaved, often oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov While direct application of this compound in a published total synthesis is not readily found, derivatives containing the N-benzylcyclopentanamine or the 3,4-dimethoxybenzyl moiety are utilized. For instance, the 3,4-dimethoxybenzyl group has been used to protect hydroxyl groups during the synthesis of neaumycin B. nih.gov Furthermore, aminocyclopentane cores are prevalent in a variety of biologically active natural products, and synthetic strategies often involve the use of N-benzyl protected amines to control reactivity and stereochemistry. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment of N 3,4 Dimethoxybenzyl Cyclopentanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-(3,4-dimethoxybenzyl)cyclopentanamine. Both ¹H and ¹³C NMR spectroscopy are utilized to provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3,4-dimethoxybenzyl group typically appear in the downfield region, while the aliphatic protons of the cyclopentyl ring and the benzylic and amine protons are found in the upfield region. The integration of the signals provides a ratio of the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbons of the aromatic ring and those bonded to oxygen (methoxy groups) resonate at higher chemical shifts compared to the aliphatic carbons of the cyclopentyl ring.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | 6.7-6.9 | Multiplet | 3H, Ar-H |

| Methoxy (B1213986) | 3.8-3.9 | Singlet | 6H, 2 x OCH₃ |

| Benzyl (B1604629) | ~3.7 | Singlet | 2H, Ar-CH₂-N |

| Cyclopentyl-CH-N | ~2.9-3.1 | Multiplet | 1H, N-CH |

| Amine | Variable | Broad Singlet | 1H, NH |

| Cyclopentyl-CH₂ | 1.2-1.9 | Multiplet | 8H, 4 x CH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~149 | C-O |

| Aromatic | ~148 | C-O |

| Aromatic | ~132 | Quaternary C |

| Aromatic | ~120 | CH |

| Aromatic | ~111 | CH |

| Aromatic | ~110 | CH |

| Cyclopentyl-CH-N | ~60 | N-CH |

| Methoxy | ~56 | OCH₃ |

| Benzyl | ~54 | Ar-CH₂-N |

| Cyclopentyl-CH₂ | ~33 | CH₂ |

| Cyclopentyl-CH₂ | ~24 | CH₂ |

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition.

The fragmentation of this compound under electron ionization (EI) typically involves the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl amines. This would lead to the formation of a stable 3,4-dimethoxybenzyl cation and a cyclopentylaminyl radical, or a cyclopentylaminyl cation and a 3,4-dimethoxybenzyl radical.

Predicted Mass Spectrometry Data for this compound:

| Analysis | Predicted m/z Value | Interpretation |

| Molecular Ion [M]⁺ | 235.15 | Molecular Weight of the Compound |

| Fragment | 151.08 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |

| Fragment | 84.08 | [C₅H₁₀N]⁺ (cyclopentylaminyl cation) |

Note: Predicted values are based on the molecular formula and common fragmentation pathways.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond, the aromatic and aliphatic C-H bonds, the C-O bonds of the methoxy groups, and the C=C bonds of the aromatic ring.

Predicted Infrared Spectroscopy Data for this compound:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Ring Stretch | 1500-1600 |

| C-N Stretch | 1020-1250 |

| C-O Stretch (ether) | 1000-1300 |

Note: Predicted values are based on characteristic functional group absorption frequencies.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. alfa-chemistry.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid), is typically used. The compound is identified by its retention time, and its purity is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often after derivatization to increase its volatility and improve peak shape. A capillary column with a nonpolar or medium-polarity stationary phase is typically used. The compound is identified by its retention time, and quantification is achieved using a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Typical Chromatographic Conditions:

| Technique | Parameter | Typical Value/Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient | |

| Detector | UV at a specific wavelength (e.g., 280 nm) | |

| GC | Column | Capillary, e.g., DB-5ms, 30 m x 0.25 mm |

| Carrier Gas | Helium or Hydrogen | |

| Detector | FID or MS |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₄H₂₁NO₂) to confirm its elemental composition and support its purity assessment.

Theoretical Elemental Composition of this compound (C₁₄H₂₁NO₂):

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 14 | 168.14 | 71.45% |

| Hydrogen (H) | 1.01 | 21 | 21.21 | 9.00% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.95% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 13.60% |

| Total | 235.36 | 100.00% |

Theoretical and Computational Studies of N 3,4 Dimethoxybenzyl Cyclopentanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of N-(3,4-dimethoxybenzyl)cyclopentanamine. Density Functional Theory (DFT) is a commonly used method, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. nih.govaun.edu.eg These calculations can determine a variety of electronic and molecular properties.

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles. nih.gov From this optimized structure, further properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. aun.edu.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Such information is vital for understanding intermolecular interactions. Furthermore, Mulliken atomic charges quantify the partial charge on each atom, offering a numerical description of the charge distribution. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) This table contains hypothetical data for illustrative purposes.

| Property | Value | Unit |

| Total Energy | -885.345 | Hartrees |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 5.68 | eV |

| Dipole Moment | 2.15 | Debye |

Conformational Analysis and Energy Minimization of this compound

The flexibility of this compound arises from the non-planar cyclopentane (B165970) ring and the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the nitrogen atom. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.

The cyclopentane ring is not flat; it adopts puckered conformations to relieve torsional strain. dalalinstitute.com The two most common conformations are the "envelope" and the "twist," which are in rapid equilibrium at room temperature. dalalinstitute.comresearchgate.net The substituent on the ring can occupy either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more stable to minimize steric hindrance.

Energy minimization calculations, often performed using molecular mechanics or quantum mechanical methods, can map the potential energy surface as a function of key dihedral angles. nih.gov This allows for the identification of local and global energy minima, corresponding to stable conformers. The rotational energy barrier between different conformations can significantly influence the molecule's ability to interact with other molecules, such as biological receptors. nih.gov For this compound, key rotations would include the C-N bond between the cyclopentyl and amine groups and the N-C bond of the benzyl group.

Table 2: Hypothetical Relative Energies of this compound Conformers This table contains hypothetical data for illustrative purposes.

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum (Anti) | 178.5° | 0.00 |

| Local Minimum (Gauche) | 65.2° | 1.85 |

| Rotational Transition State | 120.1° | 4.50 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the reaction mechanism for the synthesis of this compound. A common synthetic route is the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with cyclopentanamine. This reaction typically involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the final amine.

DFT calculations can be used to model the entire reaction pathway. mdpi.comnih.gov This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy of a reaction step, providing insight into the reaction kinetics. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. dntb.gov.ua

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can be a powerful tool for structure verification when compared with experimental results. acdlabs.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly relevant.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is typically employed within a DFT framework. epstem.netepstem.net These calculations provide theoretical chemical shifts for each nucleus in the molecule. The accuracy of these predictions has improved significantly, with mean absolute errors (MAEs) for ¹H and ¹³C shifts often falling below 0.2 ppm and 2.0 ppm, respectively, when using appropriate computational models. arxiv.orgnih.gov

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov The calculated frequencies correspond to the various vibrational modes (stretching, bending) of the chemical bonds. These frequencies are often systematically overestimated by calculations and are therefore typically scaled by an empirical factor to improve agreement with experimental spectra. epstem.net Comparing the predicted peak positions and intensities with an experimental IR spectrum aids in the assignment of the observed absorption bands to specific molecular vibrations.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound This table contains hypothetical data for illustrative purposes. Predicted values are based on GIAO-DFT calculations.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C (ipso-benzyl) | 132.1 | 131.5 |

| C (para-benzyl, OCH₃) | 149.8 | 149.1 |

| C (meta-benzyl, OCH₃) | 148.5 | 147.9 |

| C (CH-cyclopentyl) | 65.4 | 64.8 |

| C (CH₂-benzyl) | 54.2 | 53.7 |

| C (OCH₃) | 56.3 | 55.9 |

| C (OCH₃) | 56.1 | 55.8 |

Biological and Pharmacological Research Contexts of Dimethoxybenzyl Containing Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Related Dimethoxybenzyl Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For dimethoxybenzyl-containing amine derivatives, SAR studies help to optimize potency, selectivity, and pharmacokinetic properties. The deregulation of deubiquitinating enzymes, for example, is linked to diseases like cancer, making inhibitors of these enzymes promising therapeutic targets. nih.gov Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives has identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating the value of the N-benzylamine scaffold as a foundation for developing targeted anticancer therapies. nih.gov

A notable study focused on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold to develop potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in diabetes, thrombosis, and cancer. documentsdelivered.comnih.gov The SAR investigation revealed that specific substitutions on the benzylamine (B48309) portion were critical for activity.

Table 1: SAR Findings for 12-Lipoxygenase Inhibitors Data sourced from medicinal chemistry optimization of a benzenesulfonamide-based scaffold. documentsdelivered.comnih.gov

| Compound Modification | Target | Activity | Key Observation |

| Core Scaffold | 12-LOX | Potent Inhibition | The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure is a viable scaffold for 12-LOX inhibition. documentsdelivered.comnih.gov |

| Substitution Optimization | 12-LOX | Nanomolar Potency | Optimized compounds display nM potency and high selectivity over related enzymes. documentsdelivered.comnih.gov |

| ADME Properties | N/A | Favorable | Top compounds possess advantageous Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. documentsdelivered.comnih.gov |

In a different context, compounds featuring a (3,4-dimethoxybenzyl)cyclopentyl core have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov The study synthesized a series of derivatives from a key cyclopentene (B43876) intermediate, revealing that modifications to the core structure led to varying degrees of inhibition.

Table 2: Inhibitory Activity of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives against Carbonic Anhydrase Isozymes Data represents the inhibitory constants (Ki) of synthesized compounds against human carbonic anhydrase I and II. nih.gov

| Compound | hCA I Inhibition (Ki, nM) | hCA II Inhibition (Ki, nM) |

| Derivative 1 | 313.16 | 228.31 |

| Derivative 2 | 1537.00 | 1927.31 |

| Conclusion | \multicolumn{2}{l | }{The derivatives showed potent inhibition, with Ki values in the nanomolar range for both isoenzymes. nih.gov} |

Furthermore, the compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, which is structurally related to N-(3,4-dimethoxybenzyl)cyclopentanamine, was synthesized and identified as an effective peripheral dopamine (B1211576) antagonist. nih.gov This finding highlights that the combination of a cyclopentylamine (B150401) core with 3,4-dimethoxybenzyl groups can confer specific pharmacological activities, in this case, interacting with the dopamine system. nih.gov

This compound as a Starting Material or Scaffold for Potential Bioactive Molecules

In drug discovery, a chemical scaffold is a core structure upon which a variety of chemical modifications can be made to create a library of related compounds for biological screening. This compound represents a valuable scaffold, combining the biologically relevant 3,4-dimethoxybenzyl moiety with a versatile cyclopentanamine unit.

This scaffold is evident in the structure of potent biological agents. For instance, derivatives of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene were synthesized to act as effective inhibitors of carbonic anhydrase isoenzymes. nih.gov Similarly, the synthesis of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a peripheral dopamine blocking agent, was achieved using 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone as a key intermediate, showcasing the utility of the dimethoxybenzyl-cyclopentyl framework. nih.gov

The 3,4-dimethoxybenzyl group itself is a versatile synthetic component. It can be used as a protective group for thiols, where it enhances the solubility and stability of precursor molecules, facilitating the formation of self-assembled monolayers. sciopen.comresearchgate.net This group is designed to be cleaved off during the final assembly process. sciopen.com The synthesis of various heterocyclic compounds, such as (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with an appropriate amine, demonstrating another synthetic route where this moiety is a key starting material. neliti.comitera.ac.id Additionally, the 3,4-dimethoxybenzyl unit has been incorporated into more complex structures like N-(α-cyano-3,4-dimethoxybenzyl)-N'-cinnamyl piperazine, further illustrating its role as a foundational building block in medicinal chemistry. prepchem.com

Mechanistic Studies of Related Compounds Affecting Biological Targets

Understanding the mechanism of action is crucial for developing a drug candidate. For dimethoxybenzyl-containing amine derivatives, research has elucidated their effects on several important biological targets.

Carbonic Anhydrase Inhibition : Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov A series of synthesized 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives were found to be potent inhibitors of the cytosolic isoenzymes hCA I and II, with inhibition constants (Ki) in the nanomolar range. nih.gov This inhibitory action establishes these enzymes as a clear biological target for this class of compounds.

12-Lipoxygenase Inhibition : Human lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids into bioactive metabolites involved in inflammation and cell proliferation. documentsdelivered.comnih.gov Optimized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were shown to be potent and selective inhibitors of platelet-type 12-(S)-LOX. documentsdelivered.comnih.gov Mechanistically, these compounds were demonstrated to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets, which are processes downstream of 12-LOX activity. documentsdelivered.comnih.gov

Dopamine Antagonism : The compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine was found to be an effective antagonist to the low-dose hypotensive effect of dopamine. nih.gov This indicates a mechanism involving the blockade of peripheral dopamine receptors. In contrast to its peripheral activity, the compound was observed to potentiate apomorphine-induced stereotypy, suggesting a more complex interaction with central nervous system pathways. nih.gov

Table 3: Biological Targets and Mechanisms of Related Dimethoxybenzyl Compounds

| Compound Class/Example | Biological Target | Mechanism of Action |

| 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives | Human Carbonic Anhydrase I & II (hCA I, hCA II) | Potent enzyme inhibition. nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Selective enzyme inhibition; reduction of platelet aggregation and calcium mobilization. documentsdelivered.comnih.gov |

| 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine | Peripheral Dopamine Receptors | Antagonism of dopamine's hypotensive effects. nih.gov |

Exploration of Related Structures as Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery due to their structural diversity and inherent biological activity. mdpi.com A common strategy in medicinal chemistry is the synthesis of natural product analogues, which involves modifying the structure of a natural product to improve its properties or to explore new biological activities. rsc.orgnih.gov This can be achieved through various strategies, including diverted total synthesis (DTS), where advanced intermediates in a total synthesis route are used as starting points for creating analogues. nih.gov

The 3,4-dimethoxybenzyl unit is a key feature in many natural products, particularly in alkaloids derived from the shikimate pathway. researchgate.net A direct link between a common natural product and the 3,4-dimethoxybenzyl scaffold has been established through the synthesis of 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone starting from eugenol, the main component of clove oil. ijcea.org This synthesis proceeds through a 3,4-dimethoxybenzylcyanide intermediate, demonstrating how a readily available natural product can be converted into a versatile synthetic building block. ijcea.org

Molecules like this compound can be viewed as natural product analogues. They combine a fragment commonly found in nature (the 3,4-dimethoxybenzyl group) with a synthetically accessible moiety (the cyclopentanamine group). This approach allows researchers to use isolated natural products or their key structural motifs as scaffolds for generating chemically diverse libraries for drug screening. rsc.org By pairing a known bioactive fragment with a novel one, chemists can efficiently explore new chemical space and potentially discover molecules with unique pharmacological profiles. mdpi.com

Future Research Directions and Challenges in the Chemistry of N 3,4 Dimethoxybenzyl Cyclopentanamine

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of N-(3,4-dimethoxybenzyl)cyclopentanamine lies in the development of more efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on classical multi-step procedures which can be time-consuming and generate significant waste. Future research should prioritize the following:

Catalytic Systems: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more sustainable and cost-effective synthetic routes. These catalysts could offer higher selectivity and yields under milder reaction conditions compared to traditional methods.

Renewable Starting Materials: A long-term goal would be to devise synthetic pathways that utilize renewable feedstocks. This would involve retrosynthetic analysis that connects this compound to bio-based precursors, contributing to a more sustainable chemical industry.

Exploration of this compound in Materials Science

While the primary focus has been on the pharmacological properties of this compound derivatives, their unique molecular structure suggests potential applications in materials science that remain largely unexplored.

Organic Electronics: The dimethoxybenzyl moiety imparts specific electronic properties that could be harnessed in the design of new organic materials. Research could focus on synthesizing polymers or molecular glasses incorporating the this compound scaffold and evaluating their conductive, semi-conductive, or photoluminescent properties.

Supramolecular Chemistry: The amine functionality and the aromatic ring system provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions could be exploited to construct well-defined supramolecular architectures, including gels, liquid crystals, or porous organic frameworks, with potential applications in sensing, separations, or gas storage.

Surface Modification: The amine group can be used to anchor the molecule onto various surfaces, such as silica (B1680970) or gold nanoparticles. This could enable the development of functionalized materials with tailored surface properties for applications in chromatography, catalysis, or as biocompatible coatings.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demand for this compound and its derivatives, the development of scalable and continuous manufacturing processes is crucial. Flow chemistry offers a promising solution to the limitations of traditional batch synthesis. mdpi.comnih.gov

Continuous Flow Synthesis: Translating the optimal batch synthesis of this compound to a continuous flow process would offer numerous advantages, including improved safety, better heat and mass transfer, and enhanced reproducibility. durham.ac.ukresearchgate.net Research should focus on developing robust flow protocols, optimizing reaction parameters such as residence time, temperature, and stoichiometry, and integrating in-line purification techniques. mdpi.com

Automated Synthesis Platforms: The integration of flow reactors with automated control systems and real-time analytical tools (e.g., IR, NMR) would enable high-throughput screening of reaction conditions and rapid library synthesis of derivatives. This would accelerate the discovery of new compounds with improved properties.

Telescoped Reactions: Future work could aim to develop telescoped flow syntheses, where multiple reaction steps are performed sequentially in a continuous stream without the need for isolating intermediates. nih.gov This approach would significantly reduce processing time, solvent usage, and waste generation, leading to a more efficient and economical manufacturing process.

Expanding Applications as a Chiral Building Block in Asymmetric Synthesis

The cyclopentane (B165970) ring of this compound contains stereocenters, making it a potentially valuable chiral building block in asymmetric synthesis. nih.gov The ability to control the stereochemistry of this scaffold would open up new avenues for the synthesis of complex and enantiomerically pure molecules.

Asymmetric Synthesis of Analogues: Developing stereoselective synthetic routes to access enantiopure forms of this compound is a key challenge. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Chiral Ligands: The amine functionality could be further modified to create novel chiral ligands for asymmetric catalysis. The rigid cyclopentane backbone combined with the stereogenic centers could impart high levels of stereocontrol in a variety of chemical transformations.

Synthesis of Natural Products and Pharmaceuticals: Enantiomerically pure this compound and its derivatives could serve as key intermediates in the total synthesis of complex natural products and new chiral drugs. sigmaaldrich.com Research in this area would expand the utility of this compound from a pharmacologically active agent to a versatile tool for constructing other valuable molecules.

Q & A

Q. Basic Research Focus

- In Vitro Assays : SKCa channel binding studies using I-apamin displacement assays (IC values) to assess receptor affinity .

- Cytotoxicity Screening : TRPV1-OE cell lines for LC determination (e.g., analogs like N-(3,4-dimethoxybenzyl)nonanamide show LC >30 µM ).

Q. Advanced Consideration

- In Vivo Models : Normothermic ischemia-reperfusion in rats to study anti-ischemic effects (e.g., sigma-1 receptor affinity linked to reduced oxidative stress) .

- Comparative Pharmacology : Benchmark against chloroquine in Plasmodium falciparum cultures (IC <1 µM for antimalarial analogs) .

What structural modifications enhance SKCa channel selectivity?

Advanced Research Focus

Graulich et al. (2005) demonstrated that C-5/C-8 substitutions on tetrahydroisoquinoliniums improve SKCa blocking activity. For this compound:

- Substituent Effects : Electron-donating groups (e.g., methoxy) at the 3,4-positions enhance binding affinity by 10-fold .

- Spirocyclic Analogs : Incorporation of piperidine rings increases selectivity over NMDA receptors (K <100 nM) .

Q. Methodology :

- Molecular Docking : In silico modeling with SKCa homology structures.

- SAR Tables :

| Derivative | R-Group | IC (SKCa) | Selectivity (vs. NMDA) |

|---|---|---|---|

| Parent | H | 1.2 µM | 1x |

| 5-OMe | OMe | 0.11 µM | 12x |

How can contradictions in pharmacological data be resolved?

Advanced Research Focus

Discrepancies in hypotensive effects (e.g., transient vs. sustained action) may arise from:

- Isomer-Specific Activity : Cis-isomers show delayed depressor effects in atropinized dogs (threshold dose: 3–5 µmol/kg), while trans-isomers antagonize dopamine-induced vasodepression .

- Metabolite Interference : GC-MS analysis of microsomal suspensions identifies butadiene bisoxide metabolites that alter pharmacokinetics .

Q. Resolution Strategy :

- Isotopic Labeling : C-tracer studies to track metabolic pathways.

- Dose-Response Curves : Differentiate receptor-mediated vs. off-target effects.

What analytical techniques validate synthetic purity and stability?

Q. Basic Research Focus

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity ≥95% .

- Spectroscopy : H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (C-O stretch at 1250 cm) .

Q. Advanced Consideration

- Stability Studies : Accelerated degradation under UV light (ICH Q1A guidelines) to identify photo-oxidation products .

- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) for enantiomeric ratio determination .

How do researchers design in vivo studies for neuroprotective or cardiovascular effects?

Q. Advanced Research Focus

- Animal Models :

- Neuroprotection : MDMA metabolite neurotoxicity in rat hippocampal slices (LD correlation) .

- Cardiovascular : Phenoxybenzamine-treated dogs for dose-dependent hypotension (EC calculation) .

- Endpoint Metrics :

- Oxidative Stress : Glutathione (GSH) depletion assays.

- Histopathology : H&E staining for organ-specific toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.